molecular formula C11H15FO4 B6212436 3-[(tert-butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2731007-03-5

3-[(tert-butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6212436
CAS No.: 2731007-03-5
M. Wt: 230.23 g/mol
InChI Key: MUOBKNKKUSHNCH-UHFFFAOYSA-N
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Description

3-[(tert-Butoxy)carbonyl]-2-fluorobicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(tert-butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the use of a fluorinated precursor, which undergoes a series of reactions to introduce the tert-butoxy carbonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[(tert-butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid can be used to study enzyme-substrate interactions and to develop new biochemical assays.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals, contributing to the development of new technologies.

Mechanism of Action

The mechanism by which 3-[(tert-butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes to inhibit or activate specific pathways. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(tert-Butoxy)carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid

  • 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid

  • tert-Butyl 2-fluorobicyclo[1.1.1]pentane-1-carboxylate

Uniqueness: 3-[(tert-Butoxy)carbonyl]-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its combination of fluorine and tert-butoxy groups, which can impart unique chemical properties and reactivity compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

CAS No.

2731007-03-5

Molecular Formula

C11H15FO4

Molecular Weight

230.23 g/mol

IUPAC Name

2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C11H15FO4/c1-9(2,3)16-8(15)11-4-10(5-11,6(11)12)7(13)14/h6H,4-5H2,1-3H3,(H,13,14)

InChI Key

MUOBKNKKUSHNCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2F)C(=O)O

Purity

95

Origin of Product

United States

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